γ-Secretase-Dependent Notch Cleavage: 19,20-DiHDPA vs. 19,20-EDP (Direct Head-to-Head Quantification)
In Dll4-stimulated murine endothelial cells, 19,20-DiHDPA (10 µM) decreased Notch intracellular domain (NICD) levels by 54 ± 12%, compared with 89 ± 7% inhibition by the reference γ-secretase inhibitor DAPT (20 µM). Critically, the direct epoxide precursor 19,20-EDP (10 µM) had no effect on the Dll4-induced increase in NICD cleavage. Other sEH substrates (11,12-EET, 14,15-EET, 12,13-EpOME) and products (11,12-DHET, 14,15-DHET, 12,13-DiHOME) that were altered in sEH−/− retinas also showed no effect. The NotchΔE mutant assay in HEK cells confirmed that 19,20-DiHDPA, but not 19,20-EDP, reduced γ-secretase-dependent NICD generation across a concentration range of 0.1–10 µmol/L [1].
| Evidence Dimension | γ-Secretase-mediated NICD cleavage inhibition |
|---|---|
| Target Compound Data | 19,20-DiHDPA (10 µM): 54 ± 12% reduction in NICD levels |
| Comparator Or Baseline | 19,20-EDP (10 µM): no effect; DAPT (20 µM): 89 ± 7% inhibition |
| Quantified Difference | 54% reduction by 19,20-DiHDPA vs. zero effect by 19,20-EDP at equimolar concentration |
| Conditions | Dll4-stimulated murine lung endothelial cells; Western blotting for NICD; n = 4 independent experiments; also validated in HEK cells expressing NotchΔE mutant |
Why This Matters
This represents the most precisely quantified molecular differentiation: 19,20-DiHDPA possesses a unique γ-secretase inhibitory activity not shared by its epoxide precursor or any other sEH-derived lipid tested, making it the only DHA-derived metabolite suitable for Notch-pathway-targeted experimental paradigms.
- [1] Hu J, Popp R, Frömel T, Ehling M, Awwad K, Adams RH, Hammes HP, Fleming I. Müller glia cells regulate Notch signaling and retinal angiogenesis via the generation of 19,20-dihydroxydocosapentaenoic acid. J Exp Med. 2014;211(2):281–295. doi:10.1084/jem.20131494. (Fig. 7C and Fig. 8C; text lines 304–337) View Source
